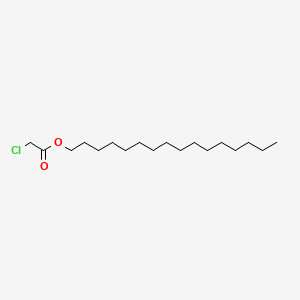
N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-acetyl-2-[[2-hydroxy-3-[(2-methoxyanilino)carbonyl]-1-naphthyl]azo]sulfanilate: is a complex organic compound with the molecular formula C26H22N4O7SNa and a molecular weight of 556.50 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-acetyl-2-[[2-hydroxy-3-[(2-methoxyanilino)carbonyl]-1-naphthyl]azo]sulfanilate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of sulfanilic acid, which involves treating sulfanilic acid with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-3-[(2-methoxyanilino)carbonyl]-1-naphthylamine under alkaline conditions to form the azo compound.
Acetylation: The final step involves the acetylation of the azo compound with acetic anhydride to yield Sodium N-acetyl-2-[[2-hydroxy-3-[(2-methoxyanilino)carbonyl]-1-naphthyl]azo]sulfanilate.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium N-acetyl-2-[[2-hydroxy-3-[(2-methoxyanilino)carbonyl]-1-naphthyl]azo]sulfanilate can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: The azo group in the compound can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the sulfanilate and naphthyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a dye intermediate in the synthesis of complex organic dyes.
- Employed in analytical chemistry for the detection and quantification of various analytes.
Biology:
- Investigated for its potential use as a biological stain in microscopy.
Medicine:
- Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Utilized in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of Sodium N-acetyl-2-[[2-hydroxy-3-[(2-methoxyanilino)carbonyl]-1-naphthyl]azo]sulfanilate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s ability to form stable complexes with metals also plays a role in its applications in analytical chemistry.
Vergleich Mit ähnlichen Verbindungen
- Sodium N-acetyl-2-[[2-hydroxy-3-[(2-ethoxyanilino)carbonyl]-1-naphthyl]azo]sulfanilate
- Sodium N-acetyl-2-[[2-hydroxy-3-[(2-chloroanilino)carbonyl]-1-naphthyl]azo]sulfanilate
Comparison:
- Sodium N-acetyl-2-[[2-hydroxy-3-[(2-methoxyanilino)carbonyl]-1-naphthyl]azo]sulfanilate is unique due to the presence of the methoxy group, which influences its chemical reactivity and physical properties.
- The ethoxy and chloro derivatives have different substituents, which can affect their solubility, stability, and reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
72269-59-1 |
|---|---|
Molekularformel |
C26H21N4NaO7S |
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
sodium;4-acetamido-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C26H22N4O7S.Na/c1-15(31)27-17-11-12-23(38(34,35)36)21(14-17)29-30-24-18-8-4-3-7-16(18)13-19(25(24)32)26(33)28-20-9-5-6-10-22(20)37-2;/h3-14,32H,1-2H3,(H,27,31)(H,28,33)(H,34,35,36);/q;+1/p-1 |
InChI-Schlüssel |
NSVMAAKMLFYIGG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate](/img/structure/B13767610.png)



![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)




![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)



